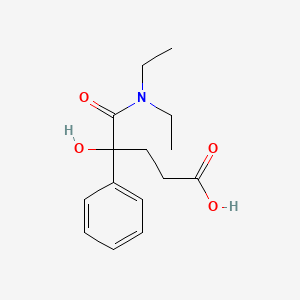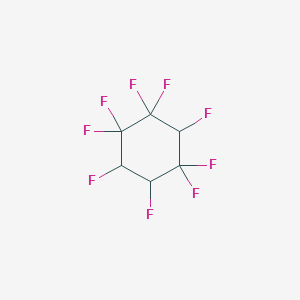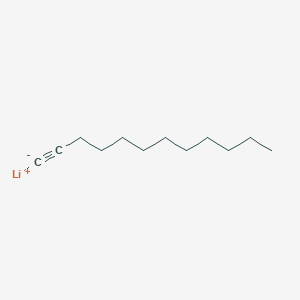
lithium;dodec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;dodec-1-yne is a compound that combines lithium with dodec-1-yne, an alkyne with a twelve-carbon chain and a triple bond at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dodec-1-yne typically involves the reaction of dodec-1-yne with a lithium reagent. One common method is the deprotonation of dodec-1-yne using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;dodec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond in dodec-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form various substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized alkynes.
Aplicaciones Científicas De Investigación
Lithium;dodec-1-yne has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used to create novel materials with unique properties, such as conductive polymers or nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium;dodec-1-yne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium atom and the triple bond in dodec-1-yne. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecene: An alkene with a twelve-carbon chain and a double bond at the first carbon.
1-Dodecyne: An alkyne with a twelve-carbon chain and a triple bond at the first carbon.
Uniqueness
Lithium;dodec-1-yne is unique due to the presence of the lithium atom, which imparts additional reactivity compared to similar compounds like 1-dodecene and 1-dodecyne. This increased reactivity makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
21433-47-6 |
|---|---|
Fórmula molecular |
C12H21Li |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
lithium;dodec-1-yne |
InChI |
InChI=1S/C12H21.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h3,5-12H2,1H3;/q-1;+1 |
Clave InChI |
HCMNLNZJDULQSB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCCCCC#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


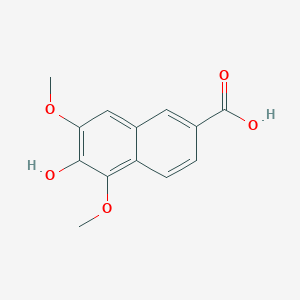
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
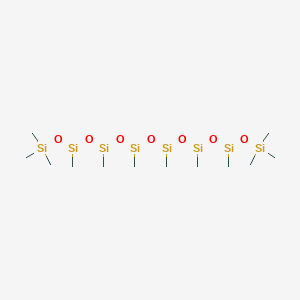
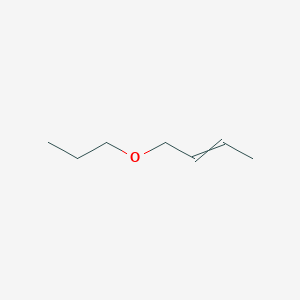
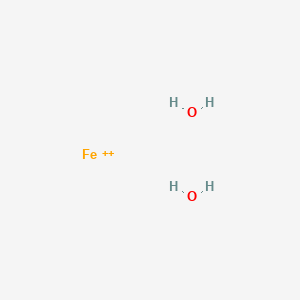
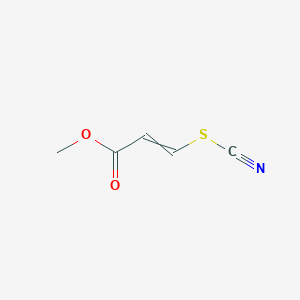
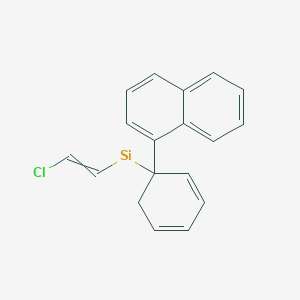
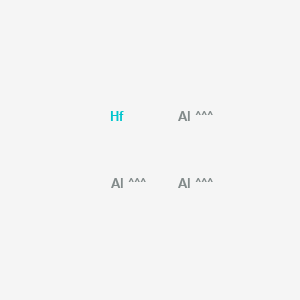
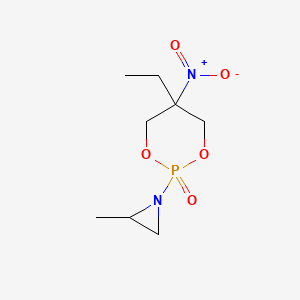
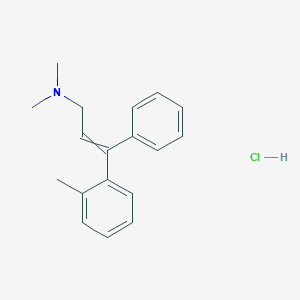
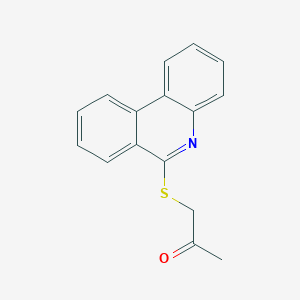
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
